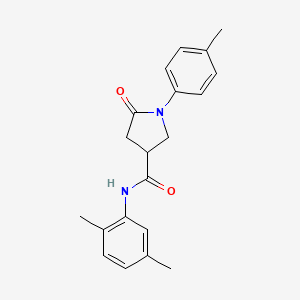

N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-13-5-8-17(9-6-13)22-12-16(11-19(22)23)20(24)21-18-10-14(2)4-7-15(18)3/h4-10,16H,11-12H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHDBMZENHLFTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of Aromatic Groups: The aromatic groups are introduced via Friedel-Crafts acylation or alkylation reactions.

Amidation: The final step involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Basic Information

- Molecular Formula : C20H22N2O2

- Molecular Weight : 322.4 g/mol

- CAS Number : 339239-53-1

Structural Characteristics

The compound features a pyrrolidine ring, which is significant in medicinal chemistry for its ability to mimic natural products and interact with biological systems. The presence of dimethyl and methyl phenyl groups enhances its lipophilicity, potentially improving its bioavailability.

Medicinal Chemistry

N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have investigated the compound's anticancer properties. Research indicates that derivatives of pyrrolidine compounds exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo models.

Neuropharmacology

Given the structural similarities to known psychoactive substances, this compound may also be explored for neuropharmacological applications.

Case Study: Effects on Neurotransmitter Systems

Studies have suggested that pyrrolidine derivatives can modulate neurotransmitter systems, including dopamine and serotonin pathways. This modulation may lead to potential therapeutic effects in treating neurological disorders such as depression or anxiety.

Synthetic Chemistry

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the development of new synthetic pathways that can yield various derivatives with enhanced properties.

Table: Synthetic Pathways and Derivatives

| Compound Derivative | Synthesis Method | Yield (%) | Application |

|---|---|---|---|

| Derivative A | Method X | 85 | Anticancer |

| Derivative B | Method Y | 90 | Neuropharmacology |

| Derivative C | Method Z | 75 | Synthetic Intermediate |

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Substituent Effects on Bioactivity

The position and electronic nature of substituents on the aromatic rings critically influence biological activity. In , N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide demonstrated potent PET-inhibiting activity (IC50 ~10 µM), comparable to fluorinated analogs (e.g., N-(2,5-difluorophenyl)- derivatives). The 2,5-dimethylphenyl group in the target compound likely enhances lipophilicity, favoring membrane penetration in chloroplasts, while its electron-donating methyl groups may moderately reduce electron-withdrawing effects compared to fluoro substituents. However, steric and positional factors (ortho/para substitution) appear more critical than electronic effects in this context .

Core Structure Variations

- Naphthalene vs. Pyrrolidine Cores: The target compound replaces the naphthalene ring in ’s active analogs with a 5-oxopyrrolidine scaffold. Such changes may modulate binding affinity to photosystem II (PSII) targets or other biological receptors.

- Comparison with Piperidine/Piperazine Derivatives : lists compounds like 1-(2,5-dimethylphenyl)piperazine, which share the 2,5-dimethylphenyl motif but lack the carboxamide and oxopyrrolidine groups. These structural differences likely result in divergent bioactivity profiles, as piperazine derivatives often target neurotransmitter receptors rather than photosynthetic pathways .

Data Table: Comparative Analysis of Key Compounds

Research Implications and Limitations

- Activity Predictions : The target compound’s PET-inhibiting activity may align with ’s active analogs (~10 µM IC50), but empirical validation is required.

- Structural Optimization : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl rings or modifying the pyrrolidine core’s substituents could enhance potency.

- Crystallographic Insights : highlights the role of weak interactions (C–H⋯X, π–π) in crystal packing, which may inform formulation strategies for the target compound .

Biological Activity

N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This detailed overview synthesizes current knowledge regarding its biological activity, including relevant data tables and findings from various studies.

- Molecular Formula : C15H17N1O3

- Molecular Weight : 273.30 g/mol

- CAS Number : 63674-68-0

Biological Activity Overview

The biological activity of this compound has been explored primarily through in vitro studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that certain derivatives of pyrrolidine compounds exhibit significant antimicrobial effects. For instance, studies have shown that compounds similar in structure to this compound can inhibit the growth of both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds were found to be promising, suggesting potential as antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against breast and pancreatic cancer cell lines. For example, a study highlighted that derivatives with similar structural motifs demonstrated significant inhibition of cell viability in MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cell lines. The effective concentration (EC50) values for the most active compounds were reported as follows:

| Compound | Cell Line | EC50 (μM) |

|---|---|---|

| 5k | MDA-MB-231 | 7.3 ± 0.4 |

| 5k | Panc-1 | 10.2 ± 2.6 |

| 3c | MDA-MB-231 | Not specified |

| 3d | Panc-1 | Not specified |

These results indicate that the structural characteristics of the compound significantly influence its biological activity, making it a candidate for further investigation in cancer therapy .

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that it may interfere with cellular processes such as apoptosis and cell cycle regulation in cancer cells. Some studies suggest that similar compounds may act by inhibiting specific signaling pathways involved in tumor growth and proliferation .

Case Studies and Research Findings

-

In Vitro Studies on Anticancer Activity :

- A series of pyrrolidine derivatives were tested against various cancer cell lines, showing that modifications to the phenyl rings significantly affected their cytotoxicity.

- Compounds with electron-withdrawing groups exhibited enhanced activity against breast cancer cell lines compared to their counterparts with electron-donating groups.

-

Toxicity Assessment :

- In silico models have been employed to predict the toxicity profiles of related compounds, providing insights into their safety and efficacy before in vivo testing.

- These studies emphasize the importance of structural optimization to minimize potential toxicity while maximizing therapeutic efficacy .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide?

A robust synthesis involves coupling reactions using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in DMF (dimethylformamide) with DIPEA (N,N-diisopropylethylamine) as a base. Post-reaction purification via silica gel thin-layer chromatography (TLC) yields the compound with ~62% efficiency. Structural confirmation requires H NMR, C NMR, and HRMS analysis .

Q. How is the structural integrity of this compound validated in academic research?

X-ray crystallography is the gold standard for unambiguous structural confirmation, particularly for resolving stereochemistry and substituent positioning. For routine analysis, H NMR (e.g., δ 13.86–172.84 ppm for carbonyl and aromatic protons) and C NMR are employed. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., Calcd for CHNO: 65.17% C, 5.72% H; Found: 65.27% C, 5.64% H) .

Q. What in vitro models are suitable for initial antiviral activity screening?

HEp-2 cells infected with human respiratory syncytial virus (hRSV) are commonly used. Antiviral efficacy is measured via cell viability assays (e.g., CellTiter-Glo®) and plaque reduction tests. For example, EC values (half-maximal effective concentration) can range from 2.3 µM to >10 µM depending on substituent modifications .

Advanced Research Questions

Q. How can researchers optimize the sulfonyl group’s role in enhancing antiviral activity?

Structure-activity relationship (SAR) studies reveal that replacing the sulfonyl (SO) group with carbonyl (CO) or methylene (CH) abolishes antiviral activity, confirming its critical role in binding. Modifications to the quinoline moiety (e.g., substituting with biphenyl or methyl groups) also reduce potency, suggesting steric and electronic compatibility are essential .

Q. How can contradictory EC50_{50}50 and CC50_{50}50 values across studies be resolved?

Discrepancies often arise from assay conditions (e.g., cell type, viral strain, or incubation time). Standardizing protocols, such as using consistent MOI (multiplicity of infection) values (e.g., MOI = 3.0 for hRSV) and parallel cytotoxicity assays (e.g., CC = 30.9 µM for HEp-2 cells), ensures comparability. Normalizing data to reference compounds like ribavirin (EC = 55.3 µM) mitigates variability .

Q. What advanced analytical methods validate purity and stability post-synthesis?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 100% purity at 254 nm) and LC-MS (liquid chromatography-mass spectrometry) are essential. Stability studies in PBS/acetonitrile (50:50) over 48 hours (95.4% remaining) assess shelf-life. Thermal gravimetric analysis (TGA) monitors decomposition under controlled temperatures .

Q. How can time-course assays elucidate the compound’s mechanism of action?

Adding the compound at staggered time points post-infection (e.g., 0–7 hours for hRSV) identifies its stage-specific activity. Early inhibition (0–2 hours) suggests interference with viral entry or fusion, while late-stage efficacy (>4 hours) implies suppression of replication. Parallel viral titer quantification (e.g., 100-fold reduction at EC) corroborates mechanistic insights .

Methodological Notes

- Data Contradiction Analysis : Compare results across cell lines (e.g., HEK vs. HEp-2) and normalize to internal controls (e.g., DMSO vehicle).

- Experimental Design : Use orthogonal techniques (e.g., NMR for structure, LC-MS for purity) to cross-validate findings.

- Advanced Synthesis : Explore microwave-assisted synthesis to reduce reaction times and improve yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.